molecular formula C8H4ClF3N2 B14071492 1h-Indazole,4-chloro-6-(trifluoromethyl)-

1h-Indazole,4-chloro-6-(trifluoromethyl)-

Cat. No.: B14071492
M. Wt: 220.58 g/mol
InChI Key: HGDGMPNIGGOWBS-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1H-indazole is a chemical compound characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(trifluoromethyl)-1H-indazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 4-chloro-3-nitrobenzotrifluoride with hydrazine hydrate under reflux conditions can yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro group .

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
  • Trifluoromethyl-substituted pyrimidine derivatives

Comparison: Compared to similar compounds, 4-chloro-6-(trifluoromethyl)-1H-indazole exhibits unique properties due to the indazole ring structure. This structure provides a distinct electronic environment, influencing the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H4ClF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)

InChI Key

HGDGMPNIGGOWBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)C(F)(F)F

Origin of Product

United States

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